Cyclohexyl nitrite chemical properties and structure
Cyclohexyl nitrite chemical properties and structure
An In-depth Technical Guide to Cyclohexyl Nitrite: Chemical Properties and Structure
Introduction
Cyclohexyl nitrite (C₆H₁₁NO₂) is an organic compound belonging to the alkyl nitrite class of molecules.[1] It is the ester formed from cyclohexanol and nitrous acid.[1] Like other alkyl nitrites, its chemistry is dominated by the lability of the O-NO bond, which has a dissociation energy of approximately 40–50 kcal/mol.[2] This property allows it to act as a source of the nitric oxide (NO) radical, making it a valuable reagent in organic synthesis and a potent vasodilator with applications in pharmacology.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
Cyclohexyl nitrite consists of a cyclohexane ring bonded to a nitrite functional group via an oxygen atom. The molecule is a colorless, volatile liquid under standard conditions.[1]
Caption: 2D structure of cyclohexyl nitrite.
Table 1: Chemical Identifiers for Cyclohexyl Nitrite
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | cyclohexyl nitrite | [1][3] |
| CAS Number | 5156-40-1 | [2][3][4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3][4][5] |
| Synonyms | Nitrous acid, cyclohexyl ester; O-Nitrosocyclohexanol | [3] |
| InChI | InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | [1][3] |
| InChIKey | NRCNZCLHYWKEDX-UHFFFAOYSA-N | [1][2][3] |
| SMILES | O=NOC1CCCCC1 |[1][3] |
Physicochemical Properties
The physical and chemical properties of cyclohexyl nitrite are summarized below. It is recognized as a volatile liquid, a characteristic shared with other low-molecular-weight alkyl nitrites.[1][6]
Table 2: Physicochemical Data for Cyclohexyl Nitrite
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 129.16 g/mol | [2][3][4][7] |
| Appearance | Colorless, volatile liquid | [1] |
| Boiling Point | 138.7 ± 7.0 °C at 760 mmHg | [6] |
| 32-35 °C at 13 Torr | [7] | |
| Topological Polar Surface Area | 38.7 Ų | [5] |
| Complexity | 89.1 |[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of cyclohexyl nitrite. Data from NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule.
Table 3: Spectroscopic Data for Cyclohexyl Nitrite
| Technique | Key Observations | Reference(s) |
|---|---|---|
| ¹H-NMR | Distinct signals for cyclohexyl ring protons; characteristic signal for the proton on the carbon bearing the nitrite group (-CH-ONO). | [2] |
| ¹³C-NMR | The carbon atom directly attached to the nitrite group (-CH-ONO) shows a characteristic chemical shift around δ 73.2 ppm. | [2] |
| Infrared (IR) Spectroscopy | Strong N=O stretching vibration at 1652.0 cm⁻¹ (s-trans). C-H stretching vibrations at 2946.1 cm⁻¹ and 2864.1 cm⁻¹. | [8] |
| Mass Spectrometry (MS) | Electron Ionization (EI-MS) reveals characteristic fragmentation patterns confirming the molecular structure. |[2][9] |
Chemical Reactivity and Decomposition
The reactivity of cyclohexyl nitrite is primarily dictated by the weak O-NO bond. This bond readily undergoes homolytic cleavage when exposed to heat or light, generating a cyclohexyloxy radical and a nitric oxide radical. This decomposition is the foundation of its utility in chemical synthesis and its biological activity.[2]
Caption: Thermal or photochemical decomposition of cyclohexyl nitrite.
-
Oxidation : Cyclohexyl nitrite can be oxidized to yield cyclohexanone as a primary product.[2]
-
Reduction : The reduction of cyclohexyl nitrite can lead to the formation of cyclohexylamine.[2]
Mechanism of Action in Biological Systems
In a biological context, cyclohexyl nitrite functions as a prodrug for nitric oxide (NO). The in vivo release of NO initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its use as an antianginal agent.[1][6]
Caption: NO-mediated signaling pathway leading to vasodilation.
Experimental Protocols
Synthesis of Cyclohexyl Nitrite
The synthesis of alkyl nitrites is a well-established procedure, typically involving the esterification of an alcohol with nitrous acid generated in situ.[2]
Methodology:
-
Preparation: A reaction flask is charged with a solution of sodium nitrite (NaNO₂) in water. The flask is cooled in an ice-salt bath to 0°C with mechanical stirring.[10]
-
Reagent Mixture: In a separate vessel, cyclohexanol is mixed with water and concentrated sulfuric acid. This mixture is also cooled to 0°C.[2][10]
-
Reaction: The cooled cyclohexanol-acid mixture is added slowly, dropwise, beneath the surface of the stirred sodium nitrite solution. The temperature must be maintained at or below 0°C to prevent the premature decomposition of nitrous acid.[2][10]
-
Separation: Once the addition is complete, the mixture is allowed to separate into layers. The upper organic layer, containing the crude cyclohexyl nitrite, is decanted or separated using a separatory funnel.[10]
-
Workup and Purification: The organic layer is washed sequentially with a dilute sodium bicarbonate solution and a saturated sodium chloride (brine) solution to remove residual acid and salts. The product is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate.[10]
Caption: General experimental workflow for cyclohexyl nitrite synthesis.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying cyclohexyl nitrite and assessing its purity. The retention time provides separation, while the mass spectrum offers structural confirmation.[9][11]
-
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-IR): GC-IR can be used to analyze the components of a mixture, providing vapor-phase IR spectra for each separated compound, which is useful for distinguishing between different alkyl nitrite isomers.[12]
Safety and Handling
Cyclohexyl nitrite is a hazardous chemical that requires careful handling. Inhalation of vapors can cause headaches and a dangerous drop in blood pressure.[1][4]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from light, air, and moisture, as it decomposes over time.[10][13][14]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[4][15]
-
First Aid: In case of inhalation, move the person to fresh air. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[4]
References
- 1. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]
- 2. Cyclohexyl nitrite | 5156-40-1 | Benchchem [benchchem.com]
- 3. Cyclohexyl nitrite | C6H11NO2 | CID 545140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. valsynthese.ch [valsynthese.ch]
- 5. Page loading... [wap.guidechem.com]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. rsc.org [rsc.org]
- 9. dl.astm.org [dl.astm.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclohexyl nitrite encounter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.astm.org [dl.astm.org]
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- 15. echemi.com [echemi.com]
